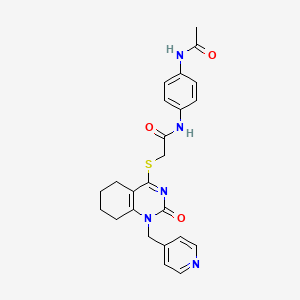![molecular formula C16H14FN3OS2 B2875203 2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 862976-05-4](/img/structure/B2875203.png)
2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are found in a plethora of natural compounds and play an important role in living systems . They reveal interesting biocidal activities against a wide range of bacteria, viruses, helminths, fungi, and some tumor cell lines .
Aplicaciones Científicas De Investigación
Antitumor Properties
Research on derivatives of 2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has shown significant potential in the field of cancer treatment. Studies have demonstrated potent cytotoxic effects in vitro, particularly in human breast cancer cell lines. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown strong cytotoxicity in MCF-7 and MDA 468 breast cancer cell lines, indicating their potential as broad-spectrum antitumor agents (Hutchinson et al., 2001). Further, the synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles, which include similar compounds, have been shown to exhibit cytostatic activities against various malignant human cell lines, highlighting their potential as therapeutic agents for cancer treatment (Racané et al., 2006).
Application in Imaging and Diagnostics
Fluorinated 2-arylbenzothiazoles, closely related to the compound , have been explored as potential imaging agents for cancer. Their selective inhibitory activity against cancer cell lines makes them promising candidates for positron emission tomography (PET) imaging, which is crucial for cancer diagnostics. The synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles indicates the potential of these compounds in enhancing the effectiveness of PET imaging in identifying and targeting cancer cells (Wang et al., 2006).
Bioactivation and Molecular Mechanisms
The bioactivation pathways of fluorinated benzothiazole antitumor molecules have been a subject of extensive research. Studies have shown that certain cytochromes play a significant role in the bioactivation and deactivation of these molecules, which is critical in understanding their antitumor activities and potential side effects. This research is vital for developing more effective cancer therapies based on benzothiazole derivatives (Wang & Guengerich, 2012).
Propiedades
IUPAC Name |
2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS2/c1-16(2)6-10-13(11(21)7-16)23-15(19-10)20-14-18-9-4-3-8(17)5-12(9)22-14/h3-5H,6-7H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILRIMUBNZPENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2875122.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-fluorophenyl)acetamide](/img/structure/B2875123.png)
![N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}-4-phenoxybenzamide](/img/structure/B2875124.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2875125.png)
![2-amino-4-(3-chlorophenyl)-6-(2-furanylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B2875128.png)
![3-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2875131.png)

![1-((6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2875134.png)
![N-[(benzylcarbamoyl)amino]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2875136.png)




